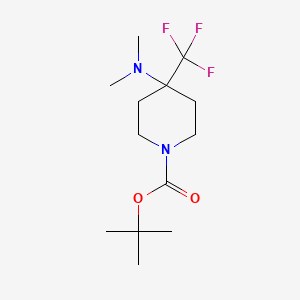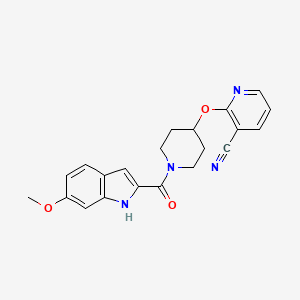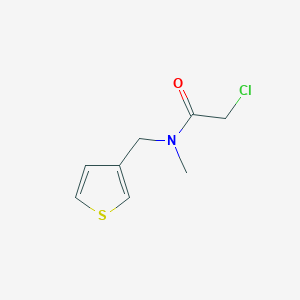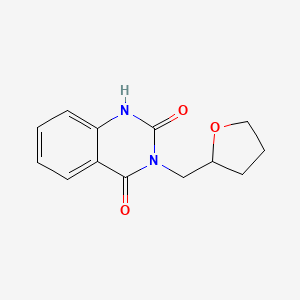
Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc. are used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Aplicaciones Científicas De Investigación
Catalytic Activity in Acylation Chemistry
One notable application of similar structures to tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is in the field of catalytic acylation. The synthesis and polymerization of related compounds have led to the development of catalytically active polymers. These materials have demonstrated significant effectiveness in the acylation of tert-butanol, a process pivotal for producing esters used in various industrial applications. The catalytic activity of these polymers highlights the potential of incorporating tert-butyl piperidine derivatives for enhancing reaction efficiencies through self-activation and neighboring group effects (Mennenga et al., 2015).
Intermediate in Organic Synthesis
Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate also plays a crucial role as an intermediate in the synthesis of complex organic molecules. Its reaction with various agents can lead to the formation of compounds with specific substituents, serving as key intermediates for further chemical transformations. This versatility is evident in the production of molecules with potential biological activities, showcasing the compound's utility in synthetic organic chemistry (Richter et al., 2009).
Synthesis of Piperidine Derivatives
The compound is instrumental in the stereoselective synthesis of piperidine derivatives, which are important for their medicinal and chemical properties. Processes involving tert-butyl piperidine-1-carboxylate derivatives enable the creation of structurally diverse piperidines, illustrating the compound's role in facilitating the exploration of new chemical spaces and potential therapeutic agents (Moskalenko & Boev, 2014).
Structural Studies and Characterization
Moreover, structural studies of tert-butyl piperidine derivatives provide insights into their molecular configurations, which are critical for understanding their reactivity and interaction with other molecules. X-ray diffraction studies, for instance, help in elucidating the crystal structure and geometrical parameters, enabling a deeper understanding of their chemical behavior and potential applications in material science and catalysis (Sanjeevarayappa et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Direcciones Futuras
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.
Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
Propiedades
IUPAC Name |
tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2/c1-11(2,3)20-10(19)18-8-6-12(7-9-18,17(4)5)13(14,15)16/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZIACMYHUTOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)
![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)

![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)


![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)
![2-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947161.png)